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Compound of Interest

Compound Name: R892

Cat. No.: B15575184

Introduction

R892, identified as the natural product orinocinolide, is a complex quassinoid isolated from the
root bark of Simaba orinocensis. Quassinoids are a class of degraded triterpenoids known for
their significant biological activities, including potent antimalarial and anticancer properties. This
technical guide provides a comprehensive overview of the chemical structure, key biological
properties, and mechanism of action of R892 and its closely related analogue, simalikalactone
D, with which it is co-isolated. The information presented herein is intended for researchers,
scientists, and professionals in drug development.

Chemical Structure and Properties

The chemical identity of R892 has been established as
[(1R,2S,3R,6R,8S,11S,12S,13S,14R,15R,16R,17R)-11,12,16-triacetyloxy-15-hydroxy-9,13,17-
trimethyl-4-oxo0-5,18-dioxapentacyclo[12.5.0.0%,°.02,17.08,13|nonadec-9-en-3-yl] (2R)-2-
methylbutanoate, also known as orinocinolide.

Table 1: Physicochemical Properties of R892 (Orinocinolide)

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b15575184?utm_src=pdf-interest
https://www.benchchem.com/product/b15575184?utm_src=pdf-body
https://www.benchchem.com/product/b15575184?utm_src=pdf-body
https://www.benchchem.com/product/b15575184?utm_src=pdf-body
https://www.benchchem.com/product/b15575184?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value
Molecular Formula C31H42012
Molecular Weight 606.7 g/mol

[(1R,2S,3R,6R,8S,11S,12S,13S,14R,15R,16R,1
7R)-11,12,16-triacetyloxy-15-hydroxy-9,13,17-

IUPAC Name trimethyl-4-ox0-5,18-
dioxapentacyclo[12.5.0.01,°.02,17.08,23]lnonadec-
9-en-3-yl] (2R)-2-methylbutanoate

Source Organism Simaba orinocensis

Biological Activities

R892 (orinocinolide) and its co-isolated analogue, simalikalactone D, have demonstrated
potent biological activities, particularly against malaria parasites and cancer cell lines.

Antimalarial Activity

Both orinocinolide and simalikalactone D exhibit potent in vitro activity against chloroquine-
sensitive (D6) and chloroquine-resistant (W2) strains of Plasmodium falciparum.[1][2]

Table 2: In Vitro Antimalarial Activity of Orinocinolide and Simalikalactone D

P. falciparum Clone D6 ICso  P. falciparum Clone W2
Compound

(ng/mL) ICso0 (ng/mL)
Orinocinolide (R892) 3.27 8.53
Simalikalactone D 3.0 3.67

Anticancer Activity

Orinocinolide and simalikalactone D have been shown to inhibit the growth of various human
cancer cell lines. Simalikalactone D, in particular, has been studied more extensively for its
anticancer effects, especially against triple-negative breast cancer (TNBC) cells.[3][4][5]
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Table 3: In Vitro Cytotoxicity of Orinocinolide and Simalikalactone D against Various Cell Lines
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Compound Cell Line Cell Type ICs0
S Monkey Kidney (non-
Orinocinolide (R892) VERO 10 pg/mL
cancerous)

Human Promyelocytic

HL-60 ) 0.7 pg/mL
Leukemia
Human Skin

SK-MEL 0.8-1.9 pg/mL
Melanoma
Human Epidermal

KB ) 0.8-1.9 pg/mL
Carcinoma
Human Breast Ductal

BT-549 _ 0.8-1.9 pg/mL
Carcinoma
Human Ovarian

SK-OV-3 ) 0.8-1.9 pg/mL
Carcinoma

o Monkey Kidney (non-
Simalikalactone D VERO 2.3 pg/mL
cancerous)

Human Promyelocytic

HL-60 _ 0.025 pg/mL
Leukemia
Human Skin

SK-MEL 0.3-1.0 pg/mL
Melanoma
Human Epidermal

KB ) 0.3-1.0 pg/mL
Carcinoma
Human Breast Ductal

BT-549 _ 0.3-1.0 pg/mL
Carcinoma
Human Ovarian

SK-OV-3 ) 0.3-1.0 pg/mL
Carcinoma
Triple-Negative Breast

MDA-MB-468 67 nM
Cancer
Triple-Negative Breast

MDA-MB-231 422 nM
Cancer
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Triple-Negative Breast

SUM-149 598 nM
Cancer

A2780CP20 Ovarian Cancer 55 nM

MDA-MB-435 Breast Cancer 58 nM

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms of action for orinocinolide are not as extensively studied as
those for simalikalactone D. However, due to their structural similarity, it is plausible that they
share common mechanisms.

Anticancer Mechanism of Action

Studies on simalikalactone D in triple-negative breast cancer (TNBC) have revealed a multi-
faceted mechanism of action involving the induction of apoptosis and modulation of key
signaling pathways.[3][4]

« Induction of Apoptosis: Simalikalactone D induces apoptosis in sensitive cancer cells, as
evidenced by the activation of caspase-3 and cleavage of PARP-1. It also leads to a
decrease in the levels of anti-apoptotic proteins such as Bcl-2 and survivin.[3][4]

e Modulation of EGFR and Jak/STAT Signaling: Treatment with simalikalactone D leads to a
reduction in the phosphorylation of proteins involved in the EGFR and Jak/STAT signaling
pathways. In silico docking studies suggest a favorable binding affinity of simalikalactone D
to both EGFR and STAT4.[3][4]

» Reduction of Integrin B1: Proteomic analysis has shown that simalikalactone D treatment
results in reduced levels of Integrin 1 (ITGB1), a protein involved in cell adhesion and
migration.[3][4]
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Anticancer Mechanism of Simalikalactone D

Antimalarial Mechanism of Action

The antimalarial mechanism of quassinoids is believed to involve the inhibition of protein
synthesis in the parasite.[6] Studies on simalikalactone D have shown that it is most potent
during the mature trophozoite stage of the Plasmodium falciparum life cycle, a period of active
DNA replication and protein synthesis.[6]

Antimalarial Experimental Workflow

Experimental Protocols

The following sections outline the general methodologies employed in the isolation and
biological evaluation of orinocinolide and simalikalactone D, based on published literature.

Isolation and Structure Elucidation of Orinocinolide

The isolation of orinocinolide from the root bark of Simaba orinocensis was achieved through a
series of chromatographic techniques. The structural elucidation was primarily accomplished
using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and chemical
derivatization.[1][2]
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General Protocol:

Extraction: The dried and powdered root bark of S. orinocensis is subjected to solvent
extraction.

Fractionation: The crude extract is fractionated using column chromatography over silica gel
with a gradient of solvents.

Purification: Fractions showing biological activity are further purified using repeated column
chromatography and preparative thin-layer chromatography to yield pure compounds.

Structure Determination: The structure of the isolated compounds is determined by analyzing
their spectroscopic data, including *H NMR, 3C NMR, COSY, HMQC, and HMBC, and
confirmed by chemical derivatization experiments.

In Vitro Antimalarial Activity Assay

The in vitro antiplasmodial activity is typically assessed using a SYBR Green I-based

fluorescence assay.

General Protocol:

Parasite Culture: Chloroquine-sensitive and -resistant strains of P. falciparum are maintained
in continuous culture in human erythrocytes.

Drug Dilution: Test compounds are serially diluted in culture medium in a 96-well plate.

Incubation: Synchronized ring-stage parasites are added to the wells, and the plates are
incubated for 72 hours.

Lysis and Staining: The red blood cells are lysed, and the parasite DNA is stained with SYBR
Green | dye.

Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount
of parasite DNA, is measured using a fluorescence plate reader.

ICs0 Determination: The 50% inhibitory concentration (ICso) is calculated by plotting the
percentage of parasite growth inhibition against the logarithm of the drug concentration.
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In Vitro Cytotoxicity Assay

The cytotoxicity of the compounds against mammalian cell lines is commonly evaluated using
the MTT or Alamar Blue assay.

General Protocol for Alamar Blue Assay:
o Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

o Compound Treatment: Cells are treated with various concentrations of the test compounds
for a specified period (e.g., 72 hours).

« Alamar Blue Addition: Alamar Blue reagent is added to each well, and the plates are
incubated for a few hours.

o Absorbance Measurement: The absorbance is measured at two wavelengths to determine
the extent of reduction of the Alamar Blue reagent, which is indicative of cell viability.

e |ICso Determination: The ICso value is determined by plotting the percentage of cell viability
against the logarithm of the compound concentration.

Phospho-Antibody Array and Proteomic Analysis

To investigate the effects on signaling pathways, phospho-antibody arrays and quantitative
proteomics are employed.

General Workflow:
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Workflow for Signaling Pathway Analysis

Conclusion

R892 (orinocinolide) and its congener simalikalactone D are potent bioactive quassinoids with
significant potential for development as antimalarial and anticancer agents. The elucidation of
the anticancer mechanism of simalikalactone D, involving the induction of apoptosis and
modulation of the EGFR and Jak/STAT signaling pathways, provides a strong rationale for
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further investigation into this class of compounds. Future research should focus on detailed
structure-activity relationship studies, in vivo efficacy and toxicity profiling, and the identification
of specific molecular targets to advance these promising natural products towards clinical
applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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